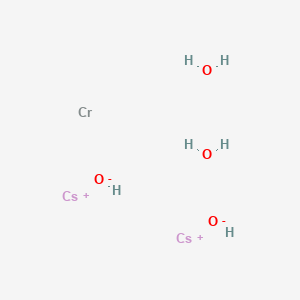

Caesium hydroxide--chromium--water (2/2/1/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Caesium hydroxide is generally produced industrially by reacting caesium metal with water . This exothermic reaction generates caesium hydroxide along with the release of hydrogen gas. The chemical equation representing this process is: 2Cs (s) + 2H2O (l) → 2CsOH (aq) + H2 (g) .Molecular Structure Analysis

The molecular structure of caesium hydroxide, one of the components of the compound , is represented by the formula CsOH . It contains the highly reactive alkali metal caesium .Chemical Reactions Analysis

Caesium hydroxide is a strong base and reacts vigorously with water to form caesium hydroxide and hydrogen gas . The reaction is represented by the equation: 2Cs (s) + 2H2O (l) → 2CsOH (aq) + H2 (g) .Physical and Chemical Properties Analysis

Caesium hydroxide appears as whitish-yellow deliquescent crystals . It has a melting point of 272 °C and is soluble in water . It is the strongest of the five alkali metal hydroxides .Aplicaciones Científicas De Investigación

Environmental Contamination and Remediation

Chromium Contamination and Treatment Technologies : Chromium is a significant environmental contaminant, with its states (Cr(III) and Cr(VI)) having varied impacts. The transformation of toxic Cr(VI) to the less harmful Cr(III) form is a critical step in water and wastewater treatment technologies. Studies show that in the absence of iron, Cr(III) precipitates as Cr(OH)3·xH2O, while in the presence of iron, mixed Fe(1-x)Crx(OH)3 hydroxides form, which are more stable and less soluble, enhancing groundwater quality compared to plain Cr(III) hydroxides (Papassiopi et al., 2014).

Analytical Chemistry Applications

Speciation and Preconcentration of Chromium : The differentiation between chromium(III) and chromium(VI) is vital for environmental monitoring and health assessments. A method utilizing coprecipitation with dysprosium hydroxide has been developed for quantifying these species in tap water, demonstrating the importance of specific precipitation reactions in chromium analysis (Karatepe et al., 2010).

Water Treatment and Chromium Removal

Adsorptive Removal of Chromium(VI) : Synthetic crystalline hydrous ferric oxide (CHFO) has been investigated for its efficacy in removing chromium(VI) from contaminated water, showcasing the potential of specific hydroxide precipitates in treating industrial wastewater and improving water quality (Goswami et al., 2006).

Reduction and Precipitation Mechanisms : Research into the reduction of hexavalent chromium in aqueous solutions by sulfidated granular activated carbon (FeS-GAC) highlights a complex mechanism involving adsorption, reaction with FeS, and subsequent precipitation of Cr(III)/Fe(III) hydroxides. This work underscores the significance of understanding chemical reactions and precipitation processes in developing effective water treatment solutions (Huang et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dicesium;chromium;dihydroxide;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Cs.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMVEBCAHIBASG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrCs2H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971757 |

Source

|

| Record name | Caesium hydroxide--chromium--water (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56320-90-2 |

Source

|

| Record name | Caesium hydroxide--chromium--water (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)